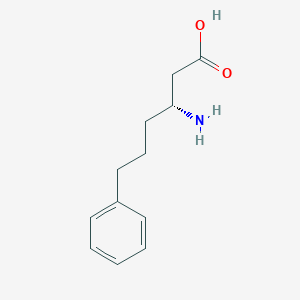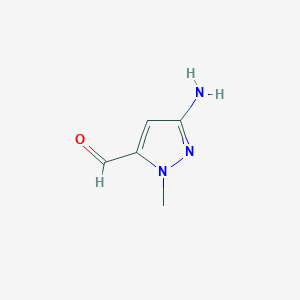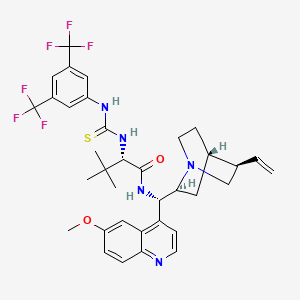![molecular formula C11H11F2NO4 B12962422 Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)
Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzo[d][1,3]dioxole ring substituted with two fluorine atoms, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as oxalyl chloride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using solvents like ethyl acetate .
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and thionyl chloride for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .
Aplicaciones Científicas De Investigación
Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid: Shares the benzo[d][1,3]dioxole ring system but differs in the functional groups attached.
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid: Another compound with a similar core structure but different substituents.
Uniqueness
Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is unique due to its specific combination of functional groups and the presence of the difluorobenzo[d][1,3]dioxole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H11F2NO4 |
|---|---|
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(2,2-difluoro-1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H11F2NO4/c1-16-10(15)7(14)4-6-2-3-8-9(5-6)18-11(12,13)17-8/h2-3,5,7H,4,14H2,1H3/t7-/m1/s1 |
Clave InChI |
FIQBACDMZVYWGN-SSDOTTSWSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CC2=C(C=C1)OC(O2)(F)F)N |
SMILES canónico |
COC(=O)C(CC1=CC2=C(C=C1)OC(O2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)



![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)







![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)

